molecular formula C20H20N2O3 B3752952 BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE

BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE

Cat. No.: B3752952
M. Wt: 336.4 g/mol
InChI Key: HPHKCILYDJXWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “butyl (4-oxo-2-phenyl-3(4H)-quinazolinyl)acetate” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as alkylation, acylation, and various types of condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “butyl (4-oxo-2-phenyl-3(4H)-quinazolinyl)acetate” would depend on its exact structure. Generally, quinazolinones are crystalline solids that are slightly soluble in water but more soluble in organic solvents .

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely, depending on their structure and the target they interact with. Some quinazolinones are known to have antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Quinazolinones are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, new derivatives, and new potential applications in medicine .

Properties

IUPAC Name

butyl 2-(4-oxo-2-phenylquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-3-13-25-18(23)14-22-19(15-9-5-4-6-10-15)21-17-12-8-7-11-16(17)20(22)24/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHKCILYDJXWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
BUTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.